molecular formula C15H9BrFN B3185939 4-Bromo-7-fluoro-2-phenylquinoline CAS No. 1189107-13-8

4-Bromo-7-fluoro-2-phenylquinoline

Cat. No. B3185939
CAS RN: 1189107-13-8
M. Wt: 302.14 g/mol
InChI Key: UHAWWPDOQVVGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-fluoro-2-phenylquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule is further substituted with a bromine atom, a fluorine atom, and a phenyl group .


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, are known to undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

4-Bromo-7-fluoro-2-phenylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .

Safety and Hazards

While specific safety data for 4-Bromo-7-fluoro-2-phenylquinoline is not available, general precautions for handling similar chemical compounds include avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment as required .

Future Directions

Quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, investigating new biological activities, and exploring potential applications in various fields .

properties

CAS RN

1189107-13-8

Product Name

4-Bromo-7-fluoro-2-phenylquinoline

Molecular Formula

C15H9BrFN

Molecular Weight

302.14 g/mol

IUPAC Name

4-bromo-7-fluoro-2-phenylquinoline

InChI

InChI=1S/C15H9BrFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H

InChI Key

UHAWWPDOQVVGKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br

Origin of Product

United States

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